![molecular formula C9H10N2O B081735 5-Methoxy-1H-indol-7-amine CAS No. 13838-47-6](/img/structure/B81735.png)
5-Methoxy-1H-indol-7-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methoxy-1H-indol-7-amine is a compound with the CAS Number: 13838-47-6. It has a molecular weight of 162.19 . The compound is also known by the synonym 7-AMINO-5-METHOXYINDOLE .
Synthesis Analysis
Indole derivatives have been synthesized using various methods. One approach is the Chiron approach, which is used to synthesize enantiopure heterocycles . Another method involves the solid-state reaction between anilines and phenacyl bromides in the presence of sodium bicarbonate or a second equivalent of the aniline, followed by microwave irradiation .Chemical Reactions Analysis
Indole derivatives, including 5-Methoxy-1H-indol-7-amine, have been found to exhibit various biological activities. They have been used in the synthesis of various scaffolds for screening different pharmacological activities .Scientific Research Applications
Cancer Treatment
5-Methoxy-1H-indol-7-amine derivatives have been studied for their potential in treating cancer. These compounds can target cancer cells and may be used to develop new therapeutic agents. The indole core is a prevalent structure in many natural and synthetic compounds with significant biological activities, including anticancer properties .
Antimicrobial Activity
Research has indicated that indole derivatives exhibit antimicrobial properties. This makes 5-Methoxy-1H-indol-7-amine a candidate for the development of new antimicrobial agents that could be effective against resistant strains of bacteria and other microbes .
Neurological Disorders
Indole derivatives are known to play a role in cell biology and have applications in treating various types of neurological disorders. The modification of the indole structure, such as in 5-Methoxy-1H-indol-7-amine, can lead to compounds with potential therapeutic effects on the nervous system .
Anti-inflammatory Applications
The anti-inflammatory properties of indole derivatives make them suitable for research into treatments for inflammation-related conditions. By studying the effects of 5-Methoxy-1H-indol-7-amine on inflammatory pathways, new drugs can be developed to help manage chronic inflammatory diseases .
Antioxidant Properties
5-Methoxy-1H-indol-7-amine analogues have been synthesized and evaluated for their antioxidant properties. Antioxidants are crucial in protecting the body from oxidative stress, which can lead to various diseases, including neurodegenerative disorders .
Antiviral and Anti-HIV Activity
Indole derivatives have shown promise in antiviral and anti-HIV research. The structural modification of indoles, such as 5-Methoxy-1H-indol-7-amine, can lead to compounds with the ability to inhibit viral replication and provide a basis for new antiviral drugs .
Antidiabetic Effects
The indole nucleus is present in compounds that have shown antidiabetic activity. By exploring the biological activity of 5-Methoxy-1H-indol-7-amine, it may be possible to develop new treatments for diabetes through modulation of metabolic pathways .
Plant Growth Regulation
Indole derivatives, including 5-Methoxy-1H-indol-7-amine, can influence plant growth and development. Indole-3-acetic acid, for example, is a plant hormone derived from tryptophan degradation. Research into the effects of indole derivatives on plants can lead to advancements in agriculture and horticulture .
Mechanism of Action
Target of Action
5-Methoxy-1H-indol-7-amine, like many indole derivatives, is believed to interact with multiple receptors in the body . The indole nucleus is a common feature in many synthetic drug molecules and is known to bind with high affinity to various targets . This broad-spectrum interaction makes indole derivatives valuable in the development of new therapeutic agents .
Mode of Action
Indole derivatives are known to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 5-Methoxy-1H-indol-7-amine may interact with its targets in a way that modulates these biological responses.
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their interaction with multiple receptors . For example, some indole derivatives have been shown to inhibit the influenza A virus and Coxsackie B4 virus , suggesting that 5-Methoxy-1H-indol-7-amine may also interact with viral pathways.
Pharmacokinetics
The physiochemical properties of a related compound, mmina, suggest it could be a good drug-like molecule
Result of Action
Some indole derivatives have shown anti-inflammatory and analgesic activities , suggesting that 5-Methoxy-1H-indol-7-amine may have similar effects
Action Environment
The biological activity of indole derivatives can be influenced by various factors, including the presence of other compounds, ph, temperature, and light
Future Directions
properties
IUPAC Name |
5-methoxy-1H-indol-7-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-12-7-4-6-2-3-11-9(6)8(10)5-7/h2-5,11H,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHPLRMVEESXSPO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C(=C1)C=CN2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10646716 |
Source
|
Record name | 5-Methoxy-1H-indol-7-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10646716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxy-1H-indol-7-amine | |
CAS RN |
13838-47-6 |
Source
|
Record name | 5-Methoxy-1H-indol-7-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10646716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.